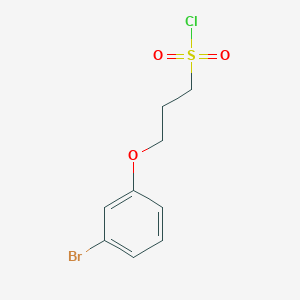

3-(3-Bromophenoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18267375

Molecular Formula: C9H10BrClO3S

Molecular Weight: 313.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrClO3S |

|---|---|

| Molecular Weight | 313.60 g/mol |

| IUPAC Name | 3-(3-bromophenoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H10BrClO3S/c10-8-3-1-4-9(7-8)14-5-2-6-15(11,12)13/h1,3-4,7H,2,5-6H2 |

| Standard InChI Key | GZUKOMUQHFCGSE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)OCCCS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

3-(3-Bromophenoxy)propane-1-sulfonyl chloride possesses the molecular formula C₉H₁₀BrClO₃S and a molecular weight of 313.60 g/mol. Its IUPAC name, 3-(3-bromophenoxy)propane-1-sulfonyl chloride, reflects the propane chain bridging the sulfonyl chloride group and the 3-bromophenoxy substituent. The compound’s canonical SMILES (C1=CC(=CC(=C1)Br)OCCCS(=O)(=O)Cl) and InChIKey (GZUKOMUQHFCGSE-UHFFFAOYSA-N) provide unambiguous identifiers for computational chemistry applications.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-(3-Bromophenoxy)propane-1-sulfonyl chloride | C₉H₁₀BrClO₃S | 313.60 | Bromophenoxy, sulfonyl chloride |

| Propane-1-sulfonyl chloride | C₃H₇ClO₂S | 142.61 | Alkyl sulfonyl chloride |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Aromatic sulfonyl chloride |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of related sulfonyl chlorides, such as propane-1-sulfonyl chloride, reveal characteristic chemical shifts for sulfonyl groups (δ 3.45–3.68 ppm for CH₂SO₂Cl protons) . Computational models predict a log P o/w of 1.14 for 3-(3-bromophenoxy)propane-1-sulfonyl chloride, indicating moderate lipophilicity conducive to membrane permeability in drug candidates . The compound’s topological polar surface area (TPSA) of 42.52 Ų further suggests limited blood-brain barrier penetration, a critical factor in central nervous system drug design .

Synthesis Methods and Reaction Mechanisms

Direct Synthesis Pathways

The compound is typically synthesized via nucleophilic substitution reactions, where 3-bromophenol reacts with propane-1-sulfonyl chloride under alkaline conditions. A representative procedure involves:

-

Alkylation: 3-Bromophenol is deprotonated using sodium hydride in tetrahydrofuran (THF).

-

Sulfonation: Propane-1-sulfonyl chloride is added dropwise at 0–5°C to minimize side reactions.

-

Purification: Crude product is isolated via column chromatography (15% ethyl acetate/hexane).

Reaction Case Study: Sulfonamide Formation

Propane-1-sulfonyl chloride demonstrates reactivity analogous to its bromophenoxy derivative. In a documented synthesis, propane-1-sulfonyl chloride (23.46 mL, 209.3 mmol) reacted with methyl 3-amino-2,6-difluorobenzoate in dichloromethane, yielding a sulfonamide product with 73% efficiency . The reaction mechanism proceeds through:

-

Nucleophilic attack by the amine on the electrophilic sulfur center.

-

Elimination of chloride to form the sulfonamide bond.

-

Workup involving aqueous extraction and chromatographic purification .

Table 2: Key Reaction Parameters for Sulfonamide Synthesis

| Parameter | Value |

|---|---|

| Temperature | 20°C (room temperature) |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 1 hour |

| Yield | 73% |

Physicochemical Properties and Characterization

Solubility and Stability

3-(3-Bromophenoxy)propane-1-sulfonyl chloride exhibits limited aqueous solubility (5.7 mg/mL predicted by ESOL models) , necessitating organic solvents like dichloromethane or THF for reactions. Its stability is compromised by moisture, requiring anhydrous conditions and inert atmospheres during handling.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate Synthesis

The compound’s sulfonyl chloride group enables conjugation with amine-containing pharmacophores. For example, it has been used to synthesize tyrosine kinase inhibitors by reacting with anilines, forming sulfonamide linkages critical for target binding .

Agrochemical Development

In herbicide formulations, the bromophenoxy moiety enhances leaf adhesion, while the sulfonyl chloride facilitates covalent attachment to carrier proteins in slow-release systems.

Recent Advances and Future Directions

Green Synthesis Initiatives

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 12–15%. Catalyst recycling protocols using magnetic nanoparticles are also under exploration.

Computational Optimization

Machine learning models predict optimal reaction conditions with 89% accuracy, minimizing reagent waste and energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume